Asenapine hydrochloride
CAS No.: 1412458-61-7
VCID: VC0002851
Molecular Formula: C17H17Cl2NO
Molecular Weight: 322.2 g/mol
* For research use only. Not for human or veterinary use.

Description |
Asenapine hydrochloride is a pharmaceutical compound used in the form of asenapine, an atypical antipsychotic medication. It is primarily utilized for treating schizophrenia and acute mania associated with bipolar I disorder. Asenapine belongs to the dibenzo-oxepino pyrrole class of compounds and is administered sublingually or via a transdermal patch due to extensive first-pass metabolism when ingested orally . Mechanism of ActionAsenapine acts as a multireceptor antagonist, primarily targeting serotonin (5-HT2A) and dopamine (D2) receptors. It also has significant activity at other serotonin receptor subtypes (5-HT1A, 5-HT1B, 5-HT2B, 5-HT2C, 5-HT6, 5-HT7) and dopamine D3 receptors. Additionally, it affects alpha-2 adrenergic and histamine H1 receptors, contributing to its sedative effects . Unlike many other antipsychotics, asenapine does not have appreciable affinity for muscarinic receptors, reducing the risk of anticholinergic side effects . Clinical UsesAsenapine is approved for the treatment of:
Table: Approved Indications for Asenapine
Formulations and AdministrationAsenapine is available in two main formulations:
Table: Clinical Efficacy of Asenapine in Schizophrenia and Bipolar DisorderPharmacokinetics and MetabolismAsenapine undergoes extensive first-pass metabolism when taken orally, which is why it is not available in oral pill form. Sublingual administration allows for rapid absorption into the bloodstream . Chronic administration of asenapine has been shown to affect liver enzyme activity, specifically reducing CYP1A enzyme activity in rat models . |
||||||||
---|---|---|---|---|---|---|---|---|---|
CAS No. | 1412458-61-7 | ||||||||
Product Name | Asenapine hydrochloride | ||||||||
Molecular Formula | C17H17Cl2NO | ||||||||
Molecular Weight | 322.2 g/mol | ||||||||
IUPAC Name | (2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene;hydrochloride | ||||||||
Standard InChI | InChI=1S/C17H16ClNO.ClH/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19;/h2-8,14-15H,9-10H2,1H3;1H/t14-,15-;/m1./s1 | ||||||||
Standard InChIKey | FNJQDKSEIVVULU-CTHHTMFSSA-N | ||||||||
Isomeric SMILES | CN1C[C@H]2[C@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.Cl | ||||||||
SMILES | CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.Cl | ||||||||
Canonical SMILES | CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.Cl | ||||||||
Synonyms | (3aS,12bS)-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole hydrochloride | ||||||||
Reference | [1]. Stoner SC, Pace HA. Asenapine: a clinical review of a second-generation antipsychotic. Clin Ther. 2012 May;34(5):1023-40. [2]. Tarazi FI, Shahid M. Asenapine maleate: a new drug for the treatment of schizophrenia and bipolar mania. Drugs Today (Barc). 2009 Dec;45(12):865-76. [3]. Elsworth JD, Groman SM, Jentsch JD et al. Asenapine effects on cognitive and monoamine dysfunction elicited by subchronic phencyclidine administration. Neuropharmacology. 2012 Mar;62(3):1442-52. [4]. Potkin SG. Asenapine: a clinical overview. J Clin Psychiatry. 2011;72 Suppl 1:14-8. [5]. Shahid M, Walker GB, Zorn SH, Wong EH. Asenapine: a novel psychopharmacologic agent with a unique human receptor signature. J Psychopharmacol. 2009 Jan;23(1):65-73. [6]. Asenapine | ||||||||
PubChem Compound | 49849508 | ||||||||
Last Modified | Feb 18 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume